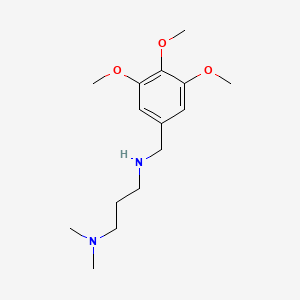
N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine” is a chemical compound used for proteomics research . It has a molecular weight of 268.35 and a molecular formula of C14H24N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H24N2O3 . This indicates that it contains 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.35 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Molecular Interactions in Atmospheric Chemistry
N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine has been studied for its molecular interactions, particularly in atmospheric chemistry. Research by Elm et al. (2016) investigates the interaction between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine, and sulfuric acid. This study, using computational methods, finds that the formation of complexes between sulfuric acid and these diamines offers similar or more favorable reaction free energies than dimethylamine, indicating potential significance in atmospheric processes like particle formation (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Synthetic Chemistry and Material Science
The compound has been explored in the field of synthetic chemistry and material science. For instance, a study by Faghihi et al. (2010) discusses the synthesis and thermal properties of new aromatic poly(ester-imide)s, which include moieties of 1,3-bis[4-aminophenoxy]propane, a related compound. These polymers, characterized by various analytical techniques, show promising thermal properties and solubility in organic solvents (Faghihi, Shabanian, & Emamdadi, 2010).
Corrosion Inhibition in Industrial Applications
Louadi et al. (2017) conducted studies on corrosion inhibition, particularly looking at derivatives such as N,N,N,N-tetrakis((3,5-dimethyl-1Hpyrazol-1-yl)methyl)propane-1,3-diamine for mild steel in acidic conditions. The research suggests these derivatives are effective corrosion inhibitors, contributing to the understanding of corrosion processes and prevention in industrial settings (Louadi et al., 2017).
Electrochemical and Chemical Research
In electrochemical and chemical research, the study of diamines, including N,N-dimethyl-1,3-propanediamine, has been significant. Fuchigami et al. (1980) explored the electrochemical generation of unstable nitrogen species from cyclic and open-chain diamines, providing insights into the electrochemical behavior and potential applications of such compounds (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-17(2)8-6-7-16-11-12-9-13(18-3)15(20-5)14(10-12)19-4/h9-10,16H,6-8,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSXXIWIFDWFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)


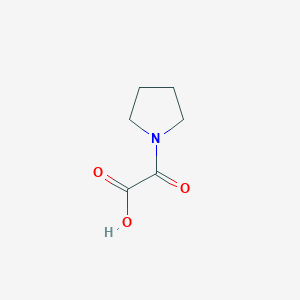
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
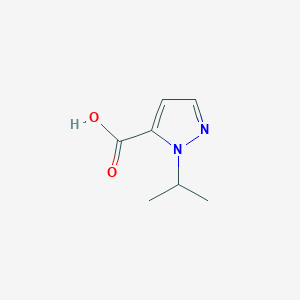
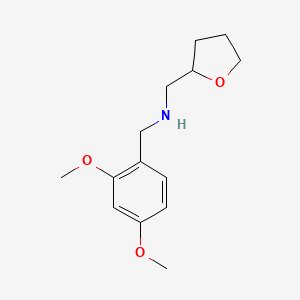
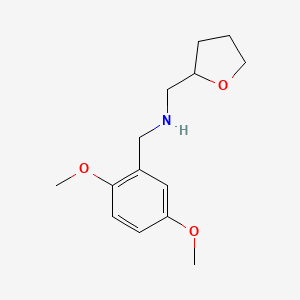
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)
